1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleosides. This compound is structurally characterized by a pyrimidine base attached to a ribose sugar. It is a derivative of thymidine, a nucleoside that is a building block of DNA. The presence of amino, hydroxy, and hydroxymethyl groups in its structure makes it a versatile molecule with significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:
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Formation of the Pyrimidine Base: : The pyrimidine base can be synthesized through a condensation reaction between urea and an appropriate β-keto ester. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrimidine ring.
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Attachment of the Ribose Sugar: : The ribose sugar is attached to the pyrimidine base through a glycosylation reaction. This involves the activation of the ribose sugar, often using a halogenating agent like bromine, followed by the reaction with the pyrimidine base in the presence of a Lewis acid catalyst.
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Functional Group Modifications: : The amino, hydroxy, and hydroxymethyl groups are introduced through various functional group transformations
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include:
Enzymatic Synthesis: Using enzymes to catalyze the formation of the compound, which can offer higher specificity and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Solid-Phase Synthesis: Utilizing solid-phase techniques to simplify purification and increase throughput.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for glycosylation reactions.
Major Products
Oxidation Products: Carboxyl derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various amino-substituted derivatives.
Scientific Research Applications
1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex organic molecules.
Biology: Studied for its role in DNA replication and repair processes.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into DNA, where it can interfere with DNA synthesis and function. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in the context of its potential antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Thymidine: A naturally occurring nucleoside with a similar structure but lacking the amino and hydroxymethyl groups.
Cytidine: Another nucleoside with a similar ribose sugar but a different pyrimidine base.
Uridine: Similar to thymidine but with a uracil base instead of thymine.
Uniqueness
1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to the presence of the amino, hydroxy, and hydroxymethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H15N3O5 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17)/t5-,6?,7+,9-/m1/s1 |
InChI Key |
VGYZEXPNNAEQKL-AOXOCZDOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
Origin of Product |
United States |
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